N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, including anticancer, antimicrobial, and anti-inflammatory activities.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole moiety and have diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally related and exhibit various biological activities, including acting as enzyme inhibitors and receptor modulators.
Uniqueness
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N6O/c25-18(17-13-7-6-8-14(13)20-23-17)19-11-4-1-2-9-15-21-22-16-10-3-5-12-24(15)16/h3,5,10,12H,1-2,4,6-9,11H2,(H,19,25)(H,20,23) |
InChI Key |
HBWJQEDSSXMJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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